![molecular formula C20H10O2 B14713794 Cyclopenta[ij]tetraphene-1,2-dione CAS No. 13913-77-4](/img/structure/B14713794.png)
Cyclopenta[ij]tetraphene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta[ij]tetraphene-1,2-dione is a chemical compound with the molecular formula C20H10O2 It is a polycyclic aromatic ketone, characterized by its unique structure that includes a cyclopentane ring fused to a tetraphene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[ij]tetraphene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of norbornadiene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl), leading to the formation of the desired cyclopentadiene derivatives . These intermediates can then be further processed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
Cyclopenta[ij]tetraphene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.
科学的研究の応用
Cyclopenta[ij]tetraphene-1,2-dione has several applications in scientific research:
Organic Electronics: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Materials Science: The compound can be used in the development of new materials with specific optical and electronic characteristics.
Biological Studies: Research into its potential biological activity and interactions with biomolecules is ongoing.
作用機序
The mechanism by which Cyclopenta[ij]tetraphene-1,2-dione exerts its effects depends on its specific application. In organic electronics, its action is related to its ability to transport charge and interact with other electronic materials. In biological systems, it may interact with enzymes or other proteins, affecting their function.
類似化合物との比較
Similar Compounds
Cyclopentadiene: A simpler analog with a single cyclopentane ring.
Tetraphene: The parent compound without the cyclopentane ring.
Quinones: Oxidized derivatives with similar structural features.
Uniqueness
Cyclopenta[ij]tetraphene-1,2-dione is unique due to its fused ring structure, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics.
特性
CAS番号 |
13913-77-4 |
|---|---|
分子式 |
C20H10O2 |
分子量 |
282.3 g/mol |
IUPAC名 |
benzo[j]aceanthrylene-1,2-dione |
InChI |
InChI=1S/C20H10O2/c21-19-15-7-3-5-12-10-16-13-6-2-1-4-11(13)8-9-14(16)18(17(12)15)20(19)22/h1-10H |
InChIキー |
WGCPWJBVPVSJQE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C5C4=C3C(=O)C5=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14713711.png)
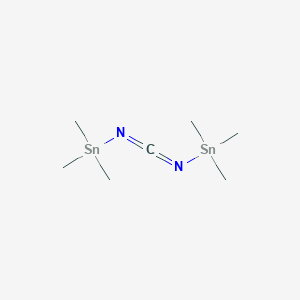
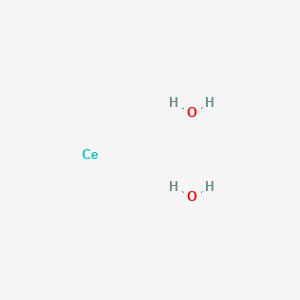
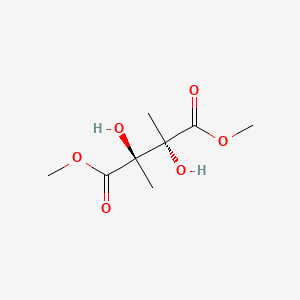
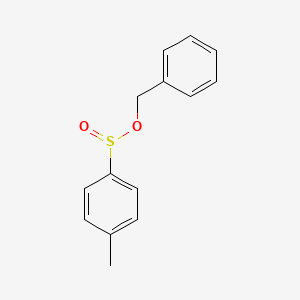
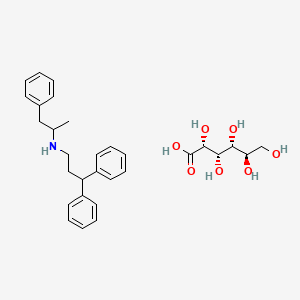
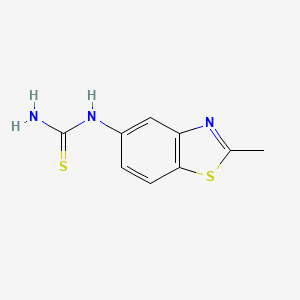

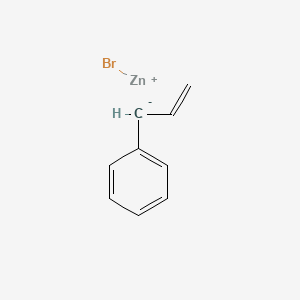
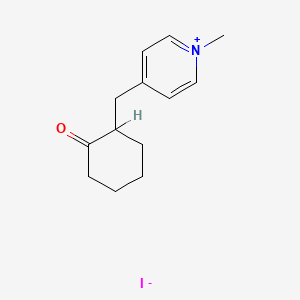

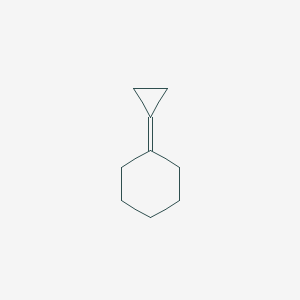
![2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14713790.png)
![3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate](/img/structure/B14713804.png)
